4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one

Catalog No.
S580560
CAS No.
53602-00-9
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-on...

CAS Number

53602-00-9

Product Name

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-6-4-3-7-2-1-5(4)10-8-6/h7H,1-3H2,(H,8,9)

InChI Key

SXXLKZCNJHJYFL-UHFFFAOYSA-N

SMILES

C1CNCC2=C1ONC2=O

Synonyms

3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole, 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol, 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol hydrobromide, THPO

Canonical SMILES

C1CNCC2=C1ONC2=O

GABAergic Modulator

THIP interacts with the GABAergic system, which is the primary inhibitory system in the central nervous system. It acts as a GABAA receptor agonist, meaning it mimics the effects of the neurotransmitter GABA []. Specifically, THIP shows high affinity for the δ subunit of extrasynaptic GABAA receptors []. This mechanism was believed to be responsible for its potential therapeutic effects.

Potential Therapeutic Applications

Early research explored THIP's potential benefits in treating various conditions:

  • Sleep disorders: THIP was investigated as a sleep aid due to its proposed ability to enhance deep sleep without the dependence associated with benzodiazepines [].
  • Neurological disorders: Studies explored THIP's efficacy in conditions like epilepsy, Huntington's disease, and tardive dyskinesia, based on its potential to modulate neuronal activity [].
  • Psychiatric disorders: Research investigated THIP for anxiety and schizophrenia due to its interaction with the GABAergic system, which is implicated in these conditions [].

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one, commonly known as gaboxadol or THIP, is a bicyclic compound that belongs to the class of isoxazole derivatives. It is characterized by its unique structural features, including a tetrahydroisoxazole ring fused to a pyridine ring. The molecular formula of gaboxadol is C₆H₈N₂O₂, with a molar mass of approximately 140.142 g/mol . This compound has garnered attention for its pharmacological properties, particularly its interaction with the gamma-aminobutyric acid (GABA) receptor system.

That are crucial for its synthesis and functionalization. One notable reaction involves the formation of the compound through a ring-opening and esterification process starting from pyrrolidin-2-one. This reaction typically utilizes an anhydrous acid such as methanesulfonic acid to facilitate the transformation into dimethyl or diethyl derivatives of 5-hydroxy-3,6-dihydropyridine-1,4-dicarboxylate . The subsequent steps involve cyclization and further modifications to yield the final product.

Gaboxadol acts primarily as a GABA receptor agonist, with a particular affinity for the delta-containing GABA_A receptor subtype. It has been shown to enhance inhibitory neurotransmission in the central nervous system, leading to sedative effects . Gaboxadol's mechanism of action differs from traditional benzodiazepines; it promotes deep sleep without causing reinforcement behaviors typically associated with addictive substances . Clinical studies have explored its potential applications in treating insomnia and other neurological disorders, although development was halted due to safety concerns .

The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one involves several key steps:

  • Starting Material: Pyrrolidin-2-one serves as the precursor.
  • Ring Opening and Esterification: The initial step involves reacting pyrrolidin-2-one with methyl or ethyl alcohol in the presence of an anhydrous acid to form an intermediate compound.
  • Cyclization: The intermediate undergoes cyclization to form gaboxadol.
  • Purification: The final product is purified through distillation and filtration processes to ensure high yield and purity .

Gaboxadol has been investigated for various therapeutic applications:

  • Sleep Disorders: Initially developed as a sleep aid due to its sedative properties.
  • Neurological Disorders: Explored for potential use in conditions such as Huntington's disease and Alzheimer's disease due to its GABAergic activity .
  • Anxiolytic Effects: Its ability to modulate GABA receptors suggests possible applications in anxiety management.

Despite its promising profile, clinical development faced challenges leading to discontinuation in certain areas .

Studies on gaboxadol have highlighted its unique interactions with GABA receptors compared to other compounds. It exhibits selective agonism at specific GABA_A receptor subtypes, particularly those containing the alpha-4 subunit, which contributes to its distinct pharmacological profile . Research has also indicated that gaboxadol enhances GABAergic transmission more effectively than some other GABAergic agents, making it a subject of interest for further investigation into its mechanisms and potential therapeutic uses.

Several compounds share structural or functional similarities with 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one. Here are some notable examples:

Compound NameStructureKey Features
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol)Similar bicyclic structureActs as a GABA uptake inhibitor; less potent than gaboxadol in enhancing GABA effects .
Thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol)Contains sulfur instead of oxygenWeaker GABA agonist compared to gaboxadol but retains some biological activity .
THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol)Different bicyclic frameworkFunctions as a glycine antagonist; structurally distinct but related in pharmacological context .

Gaboxadol's unique selectivity for certain GABA_A receptor subtypes distinguishes it from these compounds and highlights its potential therapeutic advantages.

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one represents a bicyclic heterocyclic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol [1] [2]. The compound features a unique fused ring system comprising an isoxazole ring fused to a tetrahydropyridine moiety, creating a distinctive structural framework that has attracted considerable attention in medicinal chemistry research [3].

The molecular architecture consists of a five-membered isoxazole ring containing both nitrogen and oxygen heteroatoms, which is fused to a six-membered tetrahydropyridine ring through a shared carbon-carbon bond [1]. This bicyclic structure exhibits a lactam functionality at position 3 of the isoxazole ring, contributing to its chemical reactivity and biological properties [7]. The International Union of Pure and Applied Chemistry name for this compound is 4,5,6,7-tetrahydro- [1] [2]oxazolo[4,5-c]pyridin-3(2H)-one, reflecting its systematic nomenclature based on the fused ring system [2] [3].

Structural ParameterValue
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
Ring SystemBicyclic (isoxazole + tetrahydropyridine)
HeteroatomsNitrogen, Oxygen
Functional GroupsLactam, Isoxazole

The compound's structural framework places it within the broader class of isoxazolopyridine derivatives, which are recognized for their diverse biological activities and pharmaceutical applications [6]. The presence of both the isoxazole and tetrahydropyridine components provides multiple sites for potential chemical modifications and biological interactions [25].

Crystal Structure Analysis

Crystal structure determination of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one and related derivatives has provided valuable insights into the solid-state organization and intermolecular interactions of these bicyclic compounds [19] [20]. Crystallographic studies reveal that the compound typically adopts a non-planar conformation in the solid state, with significant deviation from planarity between the fused ring systems [23].

The crystal packing is stabilized by hydrogen bonding interactions involving the lactam carbonyl oxygen and the nitrogen atoms within the structure [19]. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties [20]. The dihedral angle between the isoxazole and tetrahydropyridine ring planes has been observed to vary depending on the specific derivative and crystal packing environment [23].

X-ray crystallographic analysis of related isoxazole-containing compounds has demonstrated that the isoxazole ring typically maintains a relatively planar geometry, while the tetrahydropyridine ring adopts a chair or envelope conformation [11] [23]. The fusion point between the two rings creates constraints that influence the overall molecular geometry and conformational flexibility [19].

Crystallographic ParameterTypical Range
Isoxazole Ring PlanarityHigh (minimal deviation)
Tetrahydropyridine ConformationChair/Envelope
Dihedral Angle (Ring-Ring)60-80°
Hydrogen Bond NetworkExtensive

Isomeric Forms and Tautomerization

The structural complexity of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one gives rise to several potential isomeric forms and tautomeric equilibria [16]. The isoxazole ring system is particularly susceptible to tautomeric rearrangements, which can significantly impact the compound's chemical and biological properties [4] [16].

Tautomerism in isoxazole-containing compounds often involves proton migration between the nitrogen and oxygen atoms within the heterocyclic ring [16]. However, the fused nature of the bicyclic system in 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one constrains certain tautomeric pathways that might be available in simpler isoxazole derivatives [4]. The lactam functionality at position 3 represents the predominant tautomeric form under physiological conditions, as confirmed by nuclear magnetic resonance spectroscopy studies [21].

Computational studies using density functional theory have provided insights into the relative stability of different tautomeric forms [25]. These calculations indicate that the keto form (lactam) is energetically favored over the enol form by several kilocalories per mole, consistent with experimental observations [22]. The tautomeric equilibrium is influenced by solvent effects, with polar protic solvents generally favoring the lactam form [16].

Tautomeric FormRelative StabilityPrevalence
Lactam (keto)Highly favored>95%
EnolLess favored<5%
IminoUnfavoredNegligible

The potential for isomeric forms extends beyond tautomerism to include positional isomers related to the fusion pattern between the isoxazole and pyridine rings [2] [3]. The [4,5-c] fusion pattern represents one of several possible arrangements, with [5,4-c] being an alternative isomeric form observed in related compounds [7].

Conformational Analysis and Molecular Geometry

Conformational analysis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one reveals a complex landscape of accessible molecular geometries arising from the flexibility of the tetrahydropyridine ring [24] [25]. The six-membered saturated ring can adopt multiple conformations, with chair and boat forms being the most significant contributors to the overall conformational ensemble [23].

Molecular dynamics simulations have demonstrated that the tetrahydropyridine ring undergoes rapid interconversion between different puckering modes at room temperature [19]. The energy barrier for ring interconversion is relatively low, typically less than 10 kcal/mol, allowing for dynamic conformational sampling [24]. This conformational flexibility has important implications for the compound's biological activity and binding interactions with target proteins [25].

The isoxazole ring maintains a relatively rigid planar geometry due to its aromatic character, serving as an anchor point around which the tetrahydropyridine ring flexes [23]. Bond angles within the isoxazole ring are consistent with sp² hybridization, while the tetrahydropyridine carbons exhibit tetrahedral geometry characteristic of sp³ hybridization [21].

Geometric ParameterValue Range
C-N-O Angle (isoxazole)104-106°
N-O Bond Length1.40-1.42 Å
C-C Bond Length (fusion)1.52-1.54 Å
Ring Puckering Amplitude0.4-0.6 Å

Computational geometry optimization using density functional theory methods has provided detailed bond lengths and angles for the optimized structure [25]. These calculations reveal that the bicyclic system adopts a non-planar geometry with a significant twist between the two ring planes [22]. The dihedral angle between the ring systems varies with different computational methods but consistently indicates substantial deviation from planarity [24].

Relation to Muscimol and Other Heterocyclic Compounds

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one shares significant structural similarities with muscimol, a naturally occurring isoxazole derivative known for its neurobiological activity [13] [27]. Both compounds contain the characteristic isoxazole ring system, which serves as a key pharmacophore for gamma-aminobutyric acid receptor interactions [6] [30].

Muscimol, with the molecular formula C₄H₆N₂O₂, represents a simpler structural analog featuring an isoxazole ring substituted with an aminomethyl group [13]. In contrast, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one incorporates the isoxazole functionality within a fused bicyclic framework, effectively constraining the molecular geometry while maintaining the essential pharmacophoric elements [1] [7].

CompoundMolecular FormulaRing SystemKey Features
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-oneC₆H₈N₂O₂BicyclicFused isoxazole-pyridine
MuscimolC₄H₆N₂O₂MonocyclicAminomethyl isoxazole
Tetrahydroisoxazolo[5,4-c]pyridin-3-olC₆H₈N₂O₂BicyclicHydroxyl derivative

The structural relationship extends to other heterocyclic compounds within the broader family of isoxazole derivatives [26] [28]. These compounds share common synthetic pathways and exhibit similar patterns of biological activity, particularly in relation to central nervous system function [27] [30]. The bicyclic nature of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one provides enhanced metabolic stability compared to simpler isoxazole analogs while maintaining key binding interactions [6].

Comparative studies have demonstrated that the fused ring system in 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one confers distinct conformational constraints that influence receptor binding affinity and selectivity [27]. The tetrahydropyridine component introduces additional hydrogen bonding capacity and modifies the overall molecular topology compared to muscimol and related simple isoxazoles [13] [26].

Fundamental Physical Properties

The compound 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one represents a bicyclic heterocyclic system with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol [1] [2]. The compound typically appears as a white crystalline solid with well-defined physical characteristics that reflect its unique structural architecture [3] [4].

The bicyclic framework combines a partially saturated pyridine ring fused to an isoxazole moiety, creating a rigid molecular structure that influences its physical properties. The compound demonstrates a melting point range of 242-244°C with decomposition, indicating substantial intermolecular interactions and thermal stability [5]. This relatively high melting point is characteristic of compounds with hydrogen bonding capabilities and aromatic character.

The density and molecular volume parameters contribute to understanding the compound's solid-state packing. The molecular architecture exhibits chair-like conformations in the tetrahydropyridine ring component, which minimizes steric strain and contributes to the overall stability of the crystalline form [6].

PropertyValueReference
Molecular FormulaC₆H₈N₂O₂ [1] [2]
Molecular Weight140.14 g/mol [1] [2]
AppearanceWhite crystalline solid [3] [4]
Melting Point242-244°C (decomp.) [5]
Thermal Stability>250°C [7] [8]

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one. The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform reveals characteristic chemical shifts that correspond to the tetrahydropyridine protons [9] [10].

The methylene protons adjacent to the nitrogen atom (CH₂CH₂N) appear as a triplet at δ 3.03 ppm with a coupling constant of J = 6.5 Hz, indicating the characteristic pattern of an ethylene bridge in a saturated heterocyclic system [9]. The second set of methylene protons displays a doublet of triplets at δ 3.61 ppm with coupling constants of J = 2.7 and 6.5 Hz, reflecting the chemical environment influenced by both the nitrogen atom and the aromatic isoxazole ring [9] [10].

The ¹³C Nuclear Magnetic Resonance spectroscopic data complement the proton assignments, with the aliphatic carbon atoms of the tetrahydropyridine ring appearing at δ 21.4 ppm and δ 40.6 ppm for the CH₂CH₂N carbons [9] [10]. These chemical shifts are consistent with saturated carbon atoms adjacent to nitrogen in heterocyclic systems.

The carbonyl carbon of the isoxazole ring typically resonates in the downfield region around δ 170-180 ppm, characteristic of amide-like carbonyls in heterocyclic systems [10]. The aromatic carbons of the isoxazole ring appear in the δ 100-160 ppm region, with specific chemical shifts dependent on substitution patterns and electronic effects.

Ultraviolet-Visible Spectroscopy (λmax and Extinction Coefficients)

The ultraviolet-visible absorption spectrum of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one exhibits characteristic electronic transitions that reflect its bicyclic aromatic-aliphatic hybrid structure. The compound displays two primary absorption maxima: a strong absorption peak at 228 nm corresponding to the S₀ → S₂ transition and a secondary absorption at 290 nm representing the S₀ → S₁ transition [11].

The shorter wavelength transition at 228 nm is attributed to π→π* electronic excitations within the isoxazole aromatic system, exhibiting high intensity characteristic of allowed electronic transitions. The longer wavelength absorption at 290 nm corresponds to n→π* transitions involving the nitrogen and oxygen heteroatoms of the isoxazole ring [11].

Solvent effects significantly influence the absorption characteristics, with bathochromic shifts observed in polar protic solvents due to hydrogen bonding interactions. In aqueous media, the absorption spectra demonstrate stability in nonpolar solvents such as n-hexane and methanol, but exhibit bathochromic shifts in water due to hydrogen bonding effects [11].

The molar extinction coefficients for these transitions provide quantitative measures of absorption intensity. Related isoxazole compounds typically exhibit extinction coefficients in the range of 10,000-30,000 M⁻¹cm⁻¹ for the primary π→π* transitions, indicating strong chromophoric character [12] [13].

Infrared and Raman Spectroscopic Profiles

Infrared spectroscopy provides valuable information about the vibrational modes and functional group characteristics of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one. The infrared spectrum exhibits several diagnostic absorption bands that confirm the structural features of the compound [5].

The carbonyl stretching vibration appears as a strong absorption at 1670 cm⁻¹, characteristic of the amide-like carbonyl group in the isoxazole ring [5]. This frequency is consistent with the electron delocalization effects present in the heterocyclic system, which lower the carbonyl stretching frequency compared to simple ketones.

The nitrogen-oxygen stretching vibration of the isoxazole ring manifests as a medium intensity band at 1625 cm⁻¹ [5]. This absorption is diagnostic for the isoxazole heterocycle and provides confirmation of the ring system integrity.

Additional characteristic vibrations include aromatic carbon-carbon stretching modes in the 1500-1600 cm⁻¹ region and aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ range [14]. The NH stretching vibrations, when present in derivatives, typically appear in the 3200-3500 cm⁻¹ region [5].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes. The isoxazole ring breathing modes and the tetrahydropyridine ring deformations can be observed in the low-frequency region (400-800 cm⁻¹) [14] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one under electron ionization conditions produces characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 140, corresponding to the molecular weight of the compound [16].

The primary fragmentation pathways involve competitive losses of carbon monoxide (CO) and acetonitrile (CH₃CN) from the molecular ion [16]. These fragmentations reflect the inherent stability differences between the isoxazole and tetrahydropyridine ring systems under high-energy conditions.

The loss of carbon monoxide (M-28) produces a significant fragment ion, indicating cleavage of the isoxazole carbonyl group. This fragmentation pathway is common among isoxazole-containing compounds and reflects the relative weakness of the carbon-oxygen bond in the heterocyclic system [16].

The acetonitrile loss (M-41) represents a more complex rearrangement process involving cleavage and rearrangement of the tetrahydropyridine ring system. The relative intensities of these fragmentation pathways depend on the specific substitution patterns and the type of fusion between the five- and six-membered rings [16].

Additional fragment ions may include peaks corresponding to ring-opening processes and secondary fragmentations of the primary fragment ions. The base peak in the mass spectrum varies depending on the specific substitution pattern but often corresponds to one of the major fragmentation products rather than the molecular ion [16].

Acid-Base Properties and pKa Values

The acid-base behavior of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one is characterized by two distinct ionization events, reflecting the presence of multiple nitrogen centers capable of protonation. Potentiometric titration studies of the closely related gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) reveal pKa values of 4.44 ± 0.03 and 8.48 ± 0.03 [5].

The first ionization (pKa = 4.44) corresponds to protonation of the endocyclic nitrogen atom of the tetrahydropyridine ring [5]. This relatively low pKa value reflects the electron-withdrawing effect of the adjacent isoxazole ring system, which stabilizes the protonated form through inductive effects.

The second ionization (pKa = 8.48) involves the isoxazole nitrogen or the hydroxyl group in hydroxylated derivatives [5]. The higher pKa value indicates that this second protonation is less favorable, consistent with the reduced basicity of nitrogen atoms in aromatic heterocycles compared to aliphatic amines.

Studies on related aminoisoxazole compounds demonstrate that the primary protonation site in isoxazole-containing heterocycles is typically the endocyclic nitrogen atom rather than exocyclic amino groups [17]. This selectivity arises from the greater electron density on the endocyclic nitrogen and its enhanced ability to stabilize the resulting cation through resonance effects.

The protonation behavior influences the compound's solubility, membrane permeability, and biological activity. At physiological pH (7.4), the compound exists primarily in a partially protonated form, which affects its distribution and pharmacokinetic properties [17] [18].

Solubility Parameters in Polar and Non-polar Solvents

The solubility characteristics of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one reflect its amphiphilic nature, combining polar heterocyclic functionality with a partially saturated aliphatic component. Experimental solubility determinations for the hydrochloride salt form demonstrate enhanced aqueous solubility compared to the free base [19].

In aqueous media, the hydrochloride salt exhibits a solubility of 20 mg/mL, indicating good water solubility that facilitates pharmaceutical formulation [19]. This enhanced aqueous solubility results from the ionic character of the salt form and the ability to form hydrogen bonds with water molecules through both the nitrogen atoms and the carbonyl oxygen.

The solubility in ethanol is considerably lower at 0.91 mg/mL for the hydrochloride salt [19]. This reduced solubility in polar organic solvents reflects the balance between the polar ionic character and the hydrophobic tetrahydropyridine ring system.

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates enhanced solubility due to the ability of these solvents to solvate both the polar and nonpolar regions of the molecule. The calculated log P value of 0.29 for related hydroxyl derivatives indicates moderate lipophilicity.

Solubility in nonpolar solvents such as chloroform and benzene is limited, reflecting the predominantly polar character of the molecule. However, the tetrahydropyridine component provides sufficient lipophilic character to enable some degree of solubilization in organic media.

The solubility behavior is influenced by temperature, with increased solubility observed at elevated temperatures following typical thermodynamic principles. The compound also demonstrates pH-dependent solubility, with enhanced solubility under acidic conditions due to protonation of the nitrogen centers.

Thermal Stability and Decomposition Pathways

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one exhibits remarkable thermal stability, with decomposition onset temperatures exceeding 250°C under inert atmospheric conditions [7] [8]. This high thermal stability is characteristic of condensed heterocyclic systems and represents an advantageous property for pharmaceutical processing and storage.

Differential scanning calorimetry analysis reveals that the compound maintains structural integrity up to temperatures well above ambient conditions, indicating excellent shelf-life potential under normal storage conditions [7]. The thermal decomposition process occurs in distinct stages depending on the atmospheric conditions.

Under inert atmospheres (nitrogen or argon), the compound undergoes decomposition in a single primary stage with maximum decomposition temperatures (Tmax) ranging from 326°C to 350°C [8]. The decomposition mechanism involves homolytic cleavage of carbon-nitrogen and carbon-carbon bonds, leading to the formation of volatile products including ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), and various aromatic fragments [7].

In oxidizing atmospheres (air), the decomposition process becomes more complex, proceeding through two distinct stages [7]. The first stage occurs at temperatures similar to inert conditions (333-358°C), while a second decomposition stage extends from approximately 440°C to 650°C. The oxidative conditions lead to additional volatile products including nitrogen oxides (NO₂), carbon dioxide (CO₂), and hydroxylamine (NH₂OH) [8].

The thermal decomposition enthalpies provide quantitative measures of the energy required for structural breakdown. Related heterocyclic compounds exhibit decomposition enthalpies in the range of 200-280 J/g, indicating substantial energy barriers to thermal degradation [8].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

140.058577502 g/mol

Monoisotopic Mass

140.058577502 g/mol

Heavy Atom Count

10

Other CAS

53602-00-9

Wikipedia

THPO

Dates

Last modified: 08-15-2023

Effects of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-THPO) and its N-substituted analogs on GABA transport in cultured neurons and astrocytes and by the four cloned mouse GABA transporters

Alan Sarup, Orla Miller Larsson, Tina Bolvig, Bente Frølund, Povl Krogsgaard-Larsen, Arne Schousboe
PMID: 12742090   DOI: 10.1016/s0197-0186(03)00033-0

Abstract

The system of GABA transporters in neural cells constitutes an efficient mechanism for terminating inhibitory GABAergic neurotransmission. As such these transporter are important therapeutical targets in epilepsy and potentially other neurological diseases related to the GABA system. In this study a number of analogs of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-THPO), a promising lead structure for inhibitors of GABA uptake were investigated. It was found that the selectivity of N-acetyloxyethyl-exo-THPO for inhibition of the astroglial GABA uptake system was 10-fold as compared to inhibition of the neuronal GABA uptake system. Selectivity in this magnitude may provide potent anti-convulsant activity as has recently been demonstrated with the likewise glia-selective GABA uptake inhibitor, N-methyl-exo-THPO. In contrast to the competitive inhibition of GABA uptake exhibited by N-substituted analogs of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), nipecotic acid, and guvacine, N-4,4-diphenyl-3-butenyl(DPB)-N-methyl-exo-THPO and 4-phenylbutyl-exo-THPO exhibited non-competitive type inhibition kinetics. The lipophilic character of a number of GABA analogs was concluded by far to constitute the determining factor for the potency of these compounds as inhibitors of GAT1-mediated uptake of GABA. This finding underscores the complexity of the pharmacology of the GABA transport system, since these non-competitive inhibitors are structurally very similar to some competitive GABA uptake inhibitors. Whether these structure-activity relationships for inhibition of GABA uptake may provide sufficient information for the development of new structural leads and to what extent these compounds may be efficient as therapeutical anti-convulsant agents remain to be elucidated.


Transport of amino acids and GABA analogues via the human proton-coupled amino acid transporter, hPAT1: characterization of conditions for affinity and transport experiments in Caco-2 cells

Mie Larsen, Birger Brodin Larsen, Bente Frølund, Carsten Uhd Nielsen
PMID: 18621125   DOI: 10.1016/j.ejps.2008.06.007

Abstract

The objective of this study was to investigate transepithelial amino acid transport as a function of Caco-2 cell culture time. Furthermore, the objective was to investigate apical uptake characteristics of hPAT1-mediated transport under various experimental conditions. Apical amino acid uptake and transport studies were conducted in Caco-2 monolayers cultured for 4-28 days. Transepithelial transport of the prototypic hPAT1 (SLC36A1) substrates l-proline and glycine were maximal after 21-28 days in culture. Based on proton-dependency and substrate kinetics the major apical uptake and transport of Gly and Pro in Caco-2 cell monolayers is hPAT1-mediated. The apical uptake of Pro is decreased at apical hyperosmolarity conditions. Furthermore we identified the two GABA-analogues, muscimol and THPO as novel hPAT1 substrates. THPO had an affinity for hPAT1 of 11.3mM, whereas muscimol had one of the highest affinities for hPAT1 (1.7mM) reported. Our findings illustrate the suitability of the Caco-2 model for studying hPAT1-mediated transport. Furthermore, the affinity of THPO and muscimol underlines the possible importance of hPAT1 as a transporter for heterocyclic compounds consisting of a 3-isoxazolol moiety, which has been shown to function as a carboxylic acid bioisostere for substrates of the GABA receptor and transport systems.


Prenatal protein malnutrition enhances stimulus control by CDP, but not a CDP/THIP combination in rats

Penny L Shultz, Janina R Galler, John Tonkiss
PMID: 12213520   DOI: 10.1016/s0091-3057(02)00907-3

Abstract

In the present study, the effects of prenatal protein malnutrition on stimulus control exerted by the benzodiazepine (BZ), chlordiazepoxide (CDP) and the GABA-A receptor agonist 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) were characterized. The adult, male offspring of female Sprague-Dawley rats fed either low (6% casein) or adequate (25% casein) protein diets 5 weeks prior to mating and throughout pregnancy served as subjects. Subjects were first trained to discriminate CDP (8.0 mg/kg ip) from saline using drug discrimination procedures. Once a criterion level of performance was achieved, generalization tests were performed to lower doses of CDP (4.0, 2.0, 1.0, 0.5 and 0.25 mg/kg) and then to several doses of THIP (10.0, 7.5, 5.6 and 3.2 mg/kg). Lastly, the ability of a single dose of THIP (3.0 mg/kg) to enhance discriminative control by several low doses of CDP (4.0, 2.0, 1.0 and 0.5 mg/kg) was assessed. Although both diet groups acquired the original CDP/saline discrimination at the same rate, malnourished rats exhibited significantly more generalization to low doses of CDP than their well-nourished counterparts. Neither diet group exhibited significant generalization to THIP nor a difference in THIP's ability to enhance the CDP cue. These results suggest that a subject's sensitivity to the stimulus properties of drugs can be selectively modified by prenatal malnutrition.


Delineation of the Role of Astroglial GABA Transporters in Seizure Control

Arne Schousboe, Karsten K Madsen
PMID: 28190226   DOI: 10.1007/s11064-017-2188-x

Abstract

Studies of GABA transport in neurons and astrocytes have provided evidence that termination of GABA as neurotransmitter is brought about primarily by active transport into the presynaptic, GABAergic nerve endings. There is, however, a considerable transport capacity in the astrocytes surrounding the synaptic terminals, a transport which may limit the availability of transmitter GABA leading to a higher probability of seizure activity governed by the balance of excitatory and inhibitory neurotransmission. Based on this it was hypothesized that selective inhibition of astrocytic GABA transport might prevent such seizure activity. A series of GABA analogs of restricted conformation were synthesized and in a number of collaborative investigations between Prof. Steve White at the University of Utah and medicinal chemists and pharmacologists at the School of Pharmacy and the University of Copenhagen, Denmark, GABA analogs with exactly this pharmacological property were identified. The most important analogs identified were N-methyl-exo-THPO (N-methyl-3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole) and its lipophilic analog EF-1502 ((RS)-4-[N-[1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl]-N-methylamino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol) both of which turned out to be potent anticonvulsants in animal models of epilepsy.


Potentiation of GABA(A) receptor agonists by GABA uptake inhibitors in the rat ventral midbrain

K Z Shen, S W Johnson
PMID: 11779025   DOI: 10.1016/s0014-2999(01)01218-3

Abstract

Whole-cell patch recordings were made from dopamine-containing neurons in the ventral tegmental area (VTA) and substantia nigra zona compacta (SNC). Isoguvacine evoked an outward current (at -60 mV) in a concentration-dependent manner with an EC50 of 62+/-8 microM. The gamma-aminobutyric acid (GABA) uptake inhibitor 1-(2(((diphenylmethylene)imino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride (NO 711) (3 microM) shifted the isoguvacine concentration-response curve to the left, with a new EC50 of 22+/-4 microM. L-Arginine (3 mM) also shifted the isoguvacine concentration-response curve to the left, with a new EC50 of 29+/-5 microM. L-Arginine (3 mM) increased the currents evoked by GABA (100 microM) and muscimol (1 microM) by 208% and 261%, respectively. The GABA uptake inhibitor 4,5,6,7,-tetrahydroisoxazolo[4,5-c]-pyridin-3-ol hydrobromide (THPO) (300 microM) not only mimicked but also occluded the ability of L-arginine (3 mM) to potentiate currents evoked by isoguvacine. Equimolar replacement of Na+ with choline increased GABA-evoked currents, suggesting that a low Na+ concentration has an inhibitory effect on GABA transport. Low Na+ concentration (25 mM) inhibited isoguvacine currents but still occluded the potentiating effects of L-arginine. We conclude that GABA uptake inhibitors potentiate the actions of the GABA(A) receptor agonists, isoguvacine and muscimol, probably because they are effective substrates for GABA transporters in the ventral midbrain.


Correlation between anticonvulsant activity and inhibitory action on glial gamma-aminobutyric acid uptake of the highly selective mouse gamma-aminobutyric acid transporter 1 inhibitor 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and its N-alkylated analogs

H Steve White, Alan Sarup, Tina Bolvig, Anders S Kristensen, Gitte Petersen, Nathan Nelson, Darryl S Pickering, Orla M Larsson, Bente Frølund, Povl Krogsgaard-Larsen, Arne Schousboe
PMID: 12130726   DOI: 10.1124/jpet.102.034819

Abstract

The inhibitory effect of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and its N-methylated (N-methyl-exo-THPO) and N-ethylated (N-ethyl-exo-THPO) analogs, derived from gamma-aminobutyric acid (GABA) and 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) on GABA transport was investigated using cultured neocortical neurons (GABA-ergic) and astrocytes and cloned mouse GABA transporters GAT1-4 expressed in human embryonic kidney (HEK) 293 cells. Anticonvulsant activity was assessed after i.c.v. administration to Frings audiogenic seizure-susceptible mice. Anticonvulsant activity of the O-pivaloyloxymethyl prodrug of N-methyl-exo-THPO was assessed after i.p. administration. Results from these studies were compared with those obtained from similar studies with the novel anticonvulsant drug tiagabine, which acts via inhibition of GABA transport. exo-THPO and its N-alkyl analogs inhibited neuronal, astrocytic, and GAT1-mediated GABA transport but not GABA uptake mediated by GAT2-4. N-Methyl-exo-THPO was 8-fold more potent as an inhibitor of astrocytic versus neuronal GABA uptake. The IC(50) value for inhibition of GABA uptake by GAT1 closely reflected its IC(50) value for inhibition of neuronal uptake. Tiagabine was approximately 1000-fold more potent than exo-THPO and its alkyl derivatives as an inhibitor of GABA uptake in cultured neural cells and GAT1-expressing HEK 293 cells. exo-THPO, its alkylated analogs, and tiagabine displayed a time- and dose-dependent inhibition of audiogenic seizures after i.c.v. administration. N-Methyl-exo-THPO was the most potent anticonvulsant among the exo-THPO compounds tested and only slightly less potent than tiagabine. The findings suggest a correlation between anticonvulsant efficacy and selective inhibition of astroglial GABA uptake. Furthermore, results obtained with the N-methyl-exo-THPO prodrug demonstrate the feasibility of developing a glial-selective GABA uptake inhibitor with systemic bioavailability.


Characteristics of the ligand-binding site interaction for a series of arecoline-derived muscarinic agonists: a quantum chemical study

E Broclawik, T Borowski
PMID: 10816011   DOI: 10.1016/s0097-8485(99)00076-5

Abstract

This work focuses on electronic and conformational structure of bicyclic analogues of arecoline and sulfoarecoline--muscarinic receptor agonists structurally related to 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) and its S-methylsulfonium derivative (DHTO). Conformational freedom of six-member rings containing sulphur and nitrogen has been investigated by means of semiempirical AM1 method. Interaction between 'cationic heads' of two representative compounds and HCO2- ion serving as a model of carboxyl group of Asp in the muscarinic receptor has been modelled using DFT method in local approximation (LDA with VWN exchange correlation functional). Electrostatic potential (ESP) around studied complexes and ligands with added electron (simulation of complex formation) are presented and analysed. Position and depth of ESP minima in a series of studied ligands correlate well with their activity as muscarinic agonists. On the basis of our results the mechanism of ligand-binding site interaction may be elucidated. The calculations allow also for the comparison of bicyclic analogues of arecoline with already existing model for muscarinic pharmacophore and for rationalization of model parameters.


Selective inhibitors of glial GABA uptake: synthesis, absolute stereochemistry, and pharmacology of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues

E Falch, J Perregaard, B FrŁlund, B SŁkilde, A Buur, L M Hansen, K Frydenvang, L Brehm, T Bolvig, O M Larsson, C Sanchez, H S White, A Schousboe, P Krogsgaard-Larsen
PMID: 10639282   DOI: 10.1021/jm9904452

Abstract

3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one (20a), or the corresponding 3-ethoxy analogue (20b), and 3-chloro-4,5,6, 7-tetrahydro-1,2-benzisothiazol-4-one (51) were synthesized by regioselective chromic acid oxidation of the respective bicyclic tetrahydrobenzenes 19a,b and 50, and they were used as key intermediates for the syntheses of the target zwitterionic 3-isoxazolols 8-15 and 3-isothiazolols 16 and 17, respectively. These reaction sequences involved different reductive processes. Whereas (RS)-4-amino-3-hydroxy-4,5,6,7-tetrahydro-1,2-benzisoxazole (8, exo-THPO) was synthesized via aluminum amalgam reduction of oxime 22a or 22b, compounds 9, 11-13, and 15-17 were obtained via reductive aminations. Compound 10 was synthesized via N-ethylation of the N-Boc-protected primary amine 25. The enantiomers of 8 were obtained in high enantiomeric purities (ee >/= 99.1%) via the diastereomeric amides 32 and 33, synthesized from the primary amine 23b and (R)-alpha-methoxyphenylacetyl chloride and subsequent separation by preparative HPLC. The enantiomers of 9 were prepared analogously from the secondary amine 27. On the basis of X-ray crystallographic analyses, the configuration of oxime 22a was shown to be E and the absolute configurations of (-)-8 x HCl and (+)-9 x HBr were established to be R. The effects of the target compounds on GABA uptake mechanisms in vitro were measured using a rat brain synaptosomal preparation and primary cultures of mouse cortical neurons and glia cells (astrocytes). Whereas the classical GABA uptake inhibitor, (R)-nipecotic acid (2), nonselectively inhibits neuronal (IC(50) = 12 microM) and glial (IC(50) = 16 microM) GABA uptake and 4,5,6,7-tetrahydroisoxazolo¿4,5-cpyridin-3-ol (1, THPO) shows some selectivity for glial (IC(50) = 268 microM) versus neuronal (IC(50) = 530 microM) GABA uptake, exo-THPO (8) was shown to be more potent as an inhibitor of glial (IC(50) = 200 microM) rather than neuronal (IC(50) = 900 microM) GABA uptake. This selectivity was more pronounced for 9, which showed IC(50) values of 40 and 500 microM as an inhibitor of glial and neuronal GABA uptake, respectively. These effects of 8 and 9 proved to be enantioselective, (R)-(-)-8 and (R)-(+)-9 being the active inhibitors of both uptake systems. The selectivity of 9 as a glial GABA uptake inhibitor was largely lost by replacing the N-methyl group of 9 by an ethyl group, compound 10 being an almost equipotent inhibitor of glial (IC(50) = 280 microM) and neuronal (IC(50) = 400 microM) GABA uptake. The remaining target compounds, 11-17, were very weak or inactive as inhibitors of both uptake systems. Compounds 9-13 and 15 were shown to be essentially inactive against isoniazide-induced convulsions in mice after subcutaneous administration. The isomeric pivaloyloxymethyl derivatives of 9, compounds 43 and 44, were synthesized and tested as potential prodrugs in the isoniazide animal model. Both 43 (ED(50) = 150 micromol/kg) and 44 (ED(50) = 220 micromol/kg) showed anticonvulsant effects, and this effect of 43 was shown to reside in the (R)-(+)-enantiomer, 45 (ED(50) = 44 micromol/kg). Compound 9 also showed anticonvulsant activity when administered intracerebroventricularly (ED(50) = 59 nmol).


Monoallelic loss-of-function THPO variants cause heritable thrombocytopenia

Naomi Cornish, M Riyaad Aungraheeta, Lucy FitzGibbon, Kate Burley, Dominic Alibhai, Janine Collins, Daniel Greene, Kate Downes, NIHR BioResource, Sarah K Westbury, Ernest Turro, Andrew D Mumford
PMID: 32150607   DOI: 10.1182/bloodadvances.2019001293

Abstract




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